molecular formula C17H21NO3 B1254188 (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Cat. No.: B1254188
M. Wt: 287.35 g/mol
InChI Key: IKGNKASQBMZRJL-YGJOGQJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a metabolite of dihydrocodeine, a semi-synthetic opioid analgesic. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4. This compound is structurally related to codeine and morphine, and it plays a role in the pharmacological effects of dihydrocodeine.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is primarily synthesized through the metabolic pathway of dihydrocodeine. The enzyme cytochrome P450 3A4 catalyzes the formation of nordihydrocodeine from dihydrocodeine . The reaction conditions typically involve the presence of human liver microsomes and specific inhibitors to study the enzyme’s activity.

Industrial Production Methods: Industrial production of nordihydrocodeine is not common, as it is mainly a metabolite formed in vivo. the synthesis of dihydrocodeine, its precursor, involves the hydrogenation of codeine. This process is carried out under controlled conditions using hydrogen gas and a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more active metabolites.

    Reduction: Reduction reactions can modify its structure and activity.

    Substitution: Substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of nordihydrocodeine, which may have different pharmacological properties.

Scientific Research Applications

(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways of opioids and their derivatives.

    Biology: Research on nordihydrocodeine helps understand the enzyme activity involved in drug metabolism.

    Medicine: It is studied for its potential analgesic effects and its role in pain management.

    Industry: Although not widely used industrially, it provides insights into the synthesis and modification of opioid compounds.

Mechanism of Action

(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptors. It is metabolized from dihydrocodeine, which is converted to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors . This interaction leads to analgesic effects and other pharmacological actions.

Comparison with Similar Compounds

    Dihydrocodeine: The precursor of nordihydrocodeine, used as an analgesic.

    Dihydromorphine: A highly active metabolite with strong analgesic properties.

    Codeine: A natural opioid used for pain relief and cough suppression.

    Morphine: A potent opioid analgesic derived from opium.

Comparison: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique due to its formation through the metabolic pathway of dihydrocodeine. Unlike dihydromorphine, which has a higher affinity for opioid receptors, nordihydrocodeine has a lower affinity but still contributes to the overall pharmacological effects of dihydrocodeine . Its role in the metabolic pathway highlights its importance in understanding opioid metabolism and pharmacokinetics.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1

InChI Key

IKGNKASQBMZRJL-YGJOGQJWSA-N

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1

Synonyms

nordihydrocodeine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 2
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 3
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 4
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 5
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 6
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

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